ERα Binding Selectivity: MPP vs. Fulvestrant, Tamoxifen, and Raloxifene
MPP achieves a binding selectivity ratio for ERα over ERβ that substantially exceeds that of clinically established ER modulators. In competitive binding assays, MPP exhibits a Ki of 2.7–5.6 nM for ERα versus 1,800–2,300 nM for ERβ, yielding a selectivity window of 200- to >400-fold . In contrast, fulvestrant (ICI 182,780) shows only ~4- to 28-fold selectivity (Ki ERα ≈ 0.13–1 nM vs. ERβ ≈ 3.6–3.68 nM) , 4-hydroxytamoxifen demonstrates ~22-fold selectivity (Ki ERα ≈ 0.12 nM vs. ERβ ≈ 2.64 nM) [1], and raloxifene exhibits ~10-fold selectivity (Ki ERα ≈ 0.43 nM vs. ERβ ≈ 4.3 nM) [2]. This differential selectivity profile means that at concentrations sufficient to fully antagonize ERα, MPP leaves ERβ functionally unoccupied, a property not shared by other ER antagonists.
| Evidence Dimension | ERα vs. ERβ binding selectivity ratio |
|---|---|
| Target Compound Data | Ki ERα = 2.7–5.6 nM; Ki ERβ = 1,800–2,300 nM; Selectivity ratio ≈ 200–>400-fold |
| Comparator Or Baseline | Fulvestrant: ratio ~4–28× (Ki ERα ≈ 0.13–1 nM; ERβ ≈ 3.6–3.68 nM). 4-OH-Tamoxifen: ratio ~22× (Ki ERα ≈ 0.12 nM; ERβ ≈ 2.64 nM). Raloxifene: ratio ~10× (Ki ERα ≈ 0.43 nM; ERβ ≈ 4.3 nM) |
| Quantified Difference | MPP selectivity ratio exceeds fulvestrant by ≥7-fold, tamoxifen by ≥9-fold, and raloxifene by ≥20-fold |
| Conditions | Competitive radioligand binding assays using human recombinant ERα and ERβ |
Why This Matters
When ERα-specific pharmacological dissection is required, MPP uniquely spares ERβ at effective concentrations, whereas fulvestrant, tamoxifen, and raloxifene co-engage both receptors, potentially confounding attribution of biological effects to ERα alone.
- [1] Zhao Y, et al. Structurally novel antiestrogens elicit differential responses. Table 1A. Ligand binding to WT ERα/ERβ. Trans-hydroxytamoxifen Ki ERα = 0.12 ± 0.01 nM; ERβ = 2.64 ± 0.4 nM. Cancer Res. 2017. View Source
- [2] IndraLab Database. Raloxifene binding affinity: Ki = 0.43 nM to ERα and 4.3 nM to ERβ. View Source
